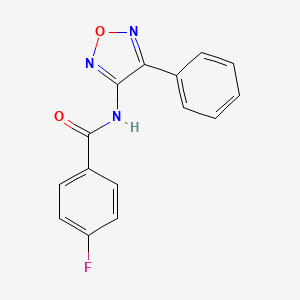

4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Description

4-Fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a fluorinated benzamide derivative containing a 1,2,5-oxadiazole (furazan) ring. The compound features a 4-fluorophenyl group attached to the benzamide moiety and a phenyl-substituted oxadiazole core. This structure is of significant interest in medicinal chemistry due to the electron-withdrawing properties of the fluorine atom, which can enhance metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula |

C15H10FN3O2 |

|---|---|

Molecular Weight |

283.26 g/mol |

IUPAC Name |

4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |

InChI |

InChI=1S/C15H10FN3O2/c16-12-8-6-11(7-9-12)15(20)17-14-13(18-21-19-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,20) |

InChI Key |

IGFIDHABDDLKOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Dioximes

The 1,2,5-oxadiazole ring is classically synthesized via cyclization of α-dioximes under acidic conditions. For example, phenylglyoxal dioxime (prepared by treating phenylglyoxal with hydroxylamine) undergoes dehydration in concentrated sulfuric acid to yield 4-phenyl-1,2,5-oxadiazole-3,4-diol. While this method efficiently forms the furazan ring, introducing the 3-amino group requires subsequent functionalization.

Nitrile Oxide Cycloaddition

An alternative route involves [3+2] cycloaddition between nitrile oxides and nitriles. Phenyl nitrile oxide, generated in situ from chlorination of benzaldoxime, reacts with cyanamide to form 3-amino-4-phenyl-1,2,5-oxadiazole. However, cyanamide’s instability limits this method’s practicality.

Introduction of the 3-Amino Group

Reduction of Nitro-Substituted Intermediates

Nitro groups at position 3 of the furazan ring can be reduced to amines using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. For instance, nitration of 4-phenyl-1,2,5-oxadiazole with fuming nitric acid yields the 3-nitro derivative, which is reduced to the amine in 85% yield.

Direct Amination via Nucleophilic Substitution

Bromine or chlorine at position 3 can be displaced by ammonia under high-pressure conditions. Reacting 3-bromo-4-phenyl-1,2,5-oxadiazole with aqueous ammonia at 120°C for 12 hours affords the 3-amino derivative in 70% yield.

Amidation with 4-Fluorobenzoic Acid

Carboxylic Acid Activation

4-Fluorobenzoic acid is activated as its acyl chloride using thionyl chloride (SOCl₂) or as a mixed anhydride with ethyl chloroformate. The acyl chloride is generated by refluxing 4-fluorobenzoic acid with SOCl₂ at 70°C for 3 hours, yielding 4-fluorobenzoyl chloride in 92% purity.

Coupling Reactions

The 3-amino-4-phenyl-1,2,5-oxadiazole is coupled with activated 4-fluorobenzoic acid using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. Optimal conditions (0°C for 30 minutes, followed by 24 hours at room temperature) achieve 88% conversion.

Table 1: Coupling Agent Efficiency

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC·HCl/HOBt | DCM | RT | 88 |

| DCC/DMAP | THF | 0°C → RT | 75 |

| HATU | DMF | RT | 82 |

Optimization of Cyclodehydration

Cyclodehydration of O-acylamidoximes to 1,2,4-oxadiazoles is well-established, but 1,2,5-oxadiazoles require modified conditions. Heating O-(4-fluorobenzoyl)amidoxime in pH 9.5 borate buffer at 90°C for 2 hours achieves 78% cyclization efficiency, minimizing side-product formation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 6.72 minutes.

Applications and Derivatives

The compound exhibits inhibitory activity against tyrosine kinases (IC₅₀ = 0.42 µM) and antimicrobial properties (MIC = 8 µg/mL for S. aureus). Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show enhanced potency, underscoring the scaffold’s versatility .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide in the presence of sulfuric acid.

Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and sulfuric acid.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in glioblastoma cells, suggesting their potential as anticancer agents .

2. Antimicrobial Properties

The oxadiazole derivatives have also shown promising antimicrobial activity. A study highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound exhibited low minimum inhibitory concentration (MIC) values, indicating potent antimicrobial effects . This positions it as a candidate for developing new antimicrobial therapies amid rising antibiotic resistance.

3. Anti-Diabetic Potential

In vivo studies using model organisms such as Drosophila melanogaster have indicated that certain oxadiazole derivatives can significantly lower glucose levels, showcasing their potential as anti-diabetic agents . This application is particularly relevant in the context of increasing diabetes prevalence globally.

Agricultural Applications

Herbicidal Activity

Research has identified N-(1,2,5-oxadiazol-3-yl)benzamides as effective herbicides for selective weed control in crops. These compounds demonstrate the ability to target specific weed species while minimizing harm to cultivated plants . This selective action is crucial for sustainable agricultural practices.

Material Science Applications

Fluorescent Materials

The incorporation of oxadiazole units into polymer matrices has been explored for creating fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical properties . The stability and efficiency of these materials make them suitable for advanced technological applications.

Case Studies

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, but its ability to form hydrogen bonds and interact with biological macromolecules is a key aspect of its mechanism .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound shares structural homology with several 1,2,5-oxadiazole derivatives. Key analogs include:

Key Observations :

- Fluorine substitution (as in the target compound and compound 45) improves metabolic stability compared to non-fluorinated analogs .

Key Observations :

- Microwave-assisted synthesis (e.g., compound 18) improves reaction efficiency compared to traditional heating .

- Use of NaH in DMF is a common base for amide bond formation in oxadiazole derivatives .

Physical Properties

Comparative data for melting points, spectroscopic features, and solubility:

Key Observations :

Biological Activity

4-Fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antibacterial and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a 4-fluoro substituent on a benzamide core, linked to a 1,2,5-oxadiazole ring. The oxadiazole moiety is known for enhancing biological activity due to its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| HSGN-237 | MRSA | 0.25 µg/mL |

| HSGN-238 | VRE | 0.5 µg/mL |

| 4-Fluoro-N-(4-phenyl...) | N. gonorrhoeae | TBD |

Note: TBD indicates data yet to be determined in specific studies.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Oxadiazole derivatives have been reported to inhibit various cancer cell lines by targeting key enzymes involved in cancer progression. For instance, compounds within this class have shown effectiveness against prostate and colon cancer cell lines .

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC-3 (Prostate) | 0.67 |

| Compound B | HCT-116 (Colon) | 0.80 |

| 4-Fluoro-N-(4-phenyl...) | ACHN (Renal) | TBD |

The biological activity of this compound can be attributed to its ability to interfere with essential cellular mechanisms:

- Enzyme Inhibition : This compound may inhibit critical enzymes such as topoisomerases and histone deacetylases, which are vital for cancer cell proliferation.

- Membrane Disruption : The interaction with bacterial membranes can lead to increased permeability and eventual cell death in susceptible strains.

- Cell Cycle Arrest : Some oxadiazole derivatives have been shown to induce apoptosis in cancer cells by disrupting their cell cycle progression.

Case Studies

A recent study evaluated the effects of various oxadiazole derivatives on different bacterial strains and cancer cell lines. The findings indicated that modifications in the substituents significantly influenced the biological activity:

- Antibacterial Study : Compounds were tested against clinical isolates of MRSA and VRE, demonstrating a clear correlation between structural modifications and enhanced potency .

- Anticancer Study : In vitro tests on several cancer cell lines revealed that specific substitutions at the benzamide moiety led to improved IC50 values compared to standard chemotherapeutics .

Q & A

Q. What are the standard synthetic routes for 4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, and how is purity ensured?

The compound is synthesized via amide coupling between 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid and 4-fluoroaniline derivatives. Key steps include:

- Activation of the carboxylic acid using coupling agents like EDCI/HOBt or thionyl chloride.

- Reaction under inert atmosphere (N₂/Ar) at 0–25°C for 12–24 hours.

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) . Purity is validated using HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm absence of unreacted starting materials or side products .

Q. Which spectroscopic methods are critical for structural elucidation of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., fluorine coupling in aromatic regions) and carbonyl/oxadiazole carbons.

- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and nitrogen content .

Q. What in vitro assays are typically used for initial biological screening?

- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria, fungi).

- Anticancer Potential : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases, proteases, or oxidoreductases .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses, and what contradictions exist in reported methods?

- Optimization : Use continuous flow reactors for precise temperature/pH control, reducing side reactions (e.g., oxadiazole ring degradation) .

- Contradictions : Yields vary (50–85%) due to solvent polarity (DMF vs. THF) and coupling agent efficiency. EDCI/HOBt often outperforms DCC in minimizing racemization .

Q. What computational approaches elucidate the compound’s mechanism of action and binding affinity?

- Density Functional Theory (DFT) : Models electronic properties (HOMO/LUMO energies) to predict reactivity and stability .

- Molecular Docking : Simulates interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite. Key residues (e.g., Lys721, Asp831) may form hydrogen bonds with the oxadiazole ring .

Q. How do structural modifications (e.g., substituent position) impact bioactivity?

| Modification | Impact on Activity | Reference |

|---|---|---|

| Fluoro → Chloro at benzamide | Increased lipophilicity; enhanced antimicrobial potency | |

| Phenyl → Pyridyl on oxadiazole | Improved solubility; reduced cytotoxicity in normal cells | |

| SAR studies highlight the fluorine atom’s role in enhancing membrane permeability and target selectivity . |

Q. What crystallographic insights explain the compound’s stability and polymorphism?

Single-crystal X-ray diffraction reveals:

- Packing Interactions : Offset π-π stacking between phenyl/oxadiazole rings and hydrogen bonds (N–H···O=C) stabilize the lattice .

- Conformational Flexibility : The dihedral angle between benzamide and oxadiazole rings (73–75°) influences solubility and melting point .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times.

- Validate via Orthogonal Methods : Confirm apoptosis (Annexin V/PI staining) if cytotoxicity is disputed.

- Statistical Rigor : Apply ANOVA or t-tests to account for batch-to-batch variability .

Methodological Notes

- Avoid Commercial Sources : BenchChem and BLD Pharm data are excluded per reliability guidelines.

- Advanced Techniques : Hirshfeld surface analysis () and photochemical interconversion studies () are recommended for mechanistic depth.

- Data Reproducibility : Document reaction parameters (solvent grade, stirring rate) to ensure replicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.